Cyclo(-Ala-Ala)

Beschreibung

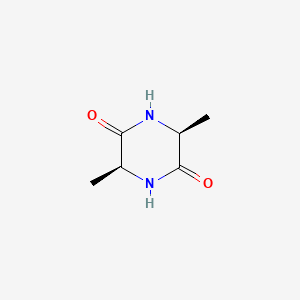

Cyclo(-Ala-Ala), also referred to as cyclo(Ala-Ala), is a cyclic dipeptide (diketopiperazine, DKP) composed of two alanine residues linked via amide bonds in a six-membered ring structure. It has been isolated from natural sources such as the skin of Bufo gargarizans (Chinese toad) . Cyclic dipeptides like Cyclo(-Ala-Ala) are known for their conformational rigidity, resistance to proteolysis, and diverse biological activities, including roles as enzyme modulators or biochemical mediators .

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,6S)-3,6-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWISPHBAYBECQZ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207149 | |

| Record name | Cyclo(alanylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5845-61-4, 72904-45-1 | |

| Record name | Cyclo(alanylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine anhydride, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072904451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(alanylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ALANINE ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXP0G10PQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALANINE ANHYDRIDE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I07ZA8HQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Ala-Ala) can be achieved through various methods. One common approach involves the cyclative lactonization of suitable precursors. For instance, the formation of the lactone bond from free acids or esters can be accomplished using proton-catalyzed condensations, coupling reagents, or Mitsunobu conditions . Additionally, halogen-substituted precursors can be employed for lactone generation under basic conditions .

Industrial Production Methods

Industrial production methods for Cyclo(-Ala-Ala) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo(-Ala-Ala) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Peptide Synthesis

Cyclo(-Ala-Ala) serves as a crucial building block in the synthesis of peptides. These peptides are integral to developing new drugs and therapies, particularly in the treatment of various diseases. Its cyclic structure provides enhanced stability, making it a preferred choice in drug formulation .

Drug Delivery Systems

Research indicates that cyclic dipeptides like cyclo(-Ala-Ala) can improve drug delivery mechanisms. They can enhance the solubility and bioavailability of pharmaceutical compounds, which is vital for effective medication .

Anticancer Activity

Studies have shown that cyclic dipeptides exhibit biological activities, including anticancer properties. For instance, cyclo(His-Ala) demonstrated significant inhibition of cancer cell lines, suggesting that related compounds may also possess similar effects .

Biotechnology Applications

Enzyme Inhibitors and Stabilizers

In biotechnology, cyclo(-Ala-Ala) is utilized to formulate enzyme inhibitors and stabilizers. This enhances the efficacy of biocatalysts, which are essential for various biochemical reactions .

Protein Interaction Studies

The compound is employed in research focused on studying protein interactions and cellular processes. This research is critical for understanding biological mechanisms and developing new therapeutic strategies .

Food Industry Applications

Flavor Enhancer and Preservative

Cyclo(-Ala-Ala) can be incorporated into food products as a flavor enhancer or preservative. Its ability to improve taste while extending shelf life makes it valuable in food science .

Cosmetic Applications

Moisturizing Agent

In cosmetic formulations, cyclo(-Ala-Ala) acts as a moisturizing agent. It contributes to improved skin hydration and texture, making it a beneficial ingredient in skincare products .

Research and Development

Biological Mechanisms Exploration

Cyclo(-Ala-Ala) is widely used in academic and industrial research to explore various biological mechanisms. Its role as a model compound aids in understanding complex cellular interactions and signaling pathways .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Peptide synthesis, drug delivery | Enhanced stability, improved bioavailability |

| Biotechnology | Enzyme inhibitors, protein interaction studies | Increased efficacy of biocatalysts |

| Food Industry | Flavor enhancer, preservative | Improved taste, extended shelf life |

| Cosmetics | Moisturizing agent | Enhanced skin hydration and texture |

| Research & Development | Biological mechanism exploration | Insights into cellular processes |

Wirkmechanismus

The mechanism of action of Cyclo(-Ala-Ala) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Cyclo(-Ala-Ala) belongs to the DKP family, which shares a common six-membered ring backbone. Key structural variations among analogs include:

- Amino acid composition: Cyclo(-Ala-Ala) contains two alanines, whereas compounds like cyclo(L-Ala-Gly) (alanine-glycine) and cyclo(L-Val-Gly) (valine-glycine) incorporate different residues .

- Stereochemistry : The L-configuration of residues is critical for bioactivity in some DKPs. For example, cyclo(L-Ala-Gly) inhibits aflatoxin (AF) production in Aspergillus flavus, while its D-stereoisomer (e.g., cyclo(D-Ala-D-Ala) ) shows distinct applications, such as antibiotic research .

Table 1: Structural Features of Cyclo(-Ala-Ala) and Analogs

Aflatoxin Inhibition

Several DKPs inhibit AF production in A. flavus.

Table 2: Bioactivity of Cyclo(-Ala-Ala) and Analogs

Physicochemical Properties

Spectral Characteristics

- Circular dichroism (CD) : Cyclo(Ala-Ala) and cyclo(Ala-Gly) show planar ring conformations, with CD spectra sensitive to side-chain conformations (e.g., cyclo(Pro-Ala)) .

- Mass spectrometry : Trifluoroacetylated Cyclo(-Ala-Ala) fragments via elimination of small hydrocarbons (e.g., C₃H₆), similar to other DKPs .

Table 3: Physicochemical Properties

Biologische Aktivität

Cyclo(-Ala-Ala), also known as cyclo(L-Alanine-L-Alanine), is a cyclic dipeptide formed by two alanine residues linked by peptide bonds. Its unique six-membered ring structure, characterized by a molecular formula of C6H10N2O2 and a molecular weight of 142.16 g/mol, contributes to its distinct biological activities. This article reviews the biological activity of Cyclo(-Ala-Ala), including its synthesis, interactions with biological macromolecules, and potential therapeutic applications.

Synthesis of Cyclo(-Ala-Ala)

Cyclo(-Ala-Ala) can be synthesized through various methods, including:

- Chemical Synthesis : Utilizing standard peptide coupling reactions under controlled conditions.

- Enzymatic Methods : Employing proteases or peptidases that facilitate the cyclization of linear peptides.

These methods yield Cyclo(-Ala-Ala) with varying purity and yields, depending on the specific conditions used during synthesis.

Biological Activity

Cyclo(-Ala-Ala) exhibits several notable biological activities:

Interaction Studies

Understanding the interactions between Cyclo(-Ala-Ala) and biological macromolecules is crucial for elucidating its mechanism of action. Key findings include:

- Binding Affinities : Studies indicate that cyclic dipeptides can bind to various receptors and enzymes, influencing their activity. For instance, the binding affinity of cyclo(His-Gly) with thrombin was significant, leading to reduced fibrin formation . Similar interaction studies for Cyclo(-Ala-Ala) could provide insights into its therapeutic potential.

- Structural Comparisons : Cyclo(-Ala-Ala) shares structural features with other cyclic dipeptides such as cyclo(-Gly-Gly) and cyclo(-Leu-Leu). These comparisons highlight the importance of amino acid composition in determining solubility and interaction profiles.

Table 1: Biological Activities of Related Cyclic Dipeptides

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Cardiovascular Effects |

|---|---|---|---|---|

| Cyclo(His-Ala) | C6H8N2O2 | Inhibits HT-29, MCF-7 cells at 100 mM | Moderate against C. albicans | Decreased heart rate by 38.2 bpm |

| Cyclo(His-Gly) | C6H8N2O2 | Inhibits MCF-7 cells at 100 mM | Limited antibacterial activity | Decreased coronary flow rate |

| Cyclo(-Ala-Ala) | C6H10N2O2 | Not directly studied | Potential based on structure | Hypothesized effects based on analogs |

Q & A

Q. What are the standard laboratory protocols for synthesizing Cyclo(-Ala-Ala), and what challenges arise during purification?

Cyclo(-Ala-Ala) is typically synthesized via solution-phase or solid-phase peptide cyclization. Key steps include protecting amino acid side chains, activating carboxyl groups (e.g., using carbodiimides), and optimizing reaction conditions (temperature, solvent) to favor intramolecular cyclization over polymerization. Purification challenges include separating the cyclic product from linear byproducts; techniques like reverse-phase HPLC or size-exclusion chromatography are critical. Lab safety protocols must address hazardous reagents (e.g., trifluoroacetic acid in deprotection) .

Q. Which analytical techniques are essential for confirming Cyclo(-Ala-Ala)’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is primary for confirming cyclization via absence of terminal NH₂/COOH signals. High-resolution mass spectrometry (HRMS) validates molecular weight (C₆H₁₀N₂O₂, 142.156 g/mol). Purity (>95%) is assessed via HPLC with UV detection at 214 nm. Melting point analysis (282–282.5°C) and FT-IR (amide I/II bands) provide supplementary characterization .

Advanced Research Questions

Q. How do ionic liquids (ILs) affect the stability and solubility of Cyclo(-Ala-Ala), and what molecular interactions drive these effects?

Studies using the transfer free energy (Δgₜᵣ) concept show that ILs like [Et₃NH][OAc] destabilize Cyclo(-Ala-Ala) by disrupting hydrogen bonds between the dipeptide and water. Hydrophobic ILs (e.g., [Et₂NH][dhp]) enhance solubility via van der Waals interactions. Stability mechanisms are probed through circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations to map solvent-peptide interactions .

Q. What computational strategies are effective for modeling Cyclo(-Ala-Ala)’s conformational dynamics in diverse solvent environments?

Density Functional Theory (DFT) optimizes ground-state geometries, while MD simulations (e.g., AMBER force fields) predict solvent-dependent conformational changes. Solvent models (explicit vs. implicit) are validated against experimental NMR data. Free-energy perturbation (FEP) methods quantify thermodynamic stability in ionic liquids .

Q. How should researchers resolve contradictions in reported stability data for Cyclo(-Ala-Ala) under similar experimental conditions?

Contradictions often arise from variations in solvent purity, temperature control (±1°C tolerance), or characterization methods. Systematic replication studies with standardized protocols (e.g., fixed buffer ionic strength) are critical. Meta-analyses should compare raw data (e.g., NMR peak integrals, HPLC retention times) rather than interpreted results. Conflicting findings must be contextualized within experimental error margins .

Q. Why is Cyclo(-Ala-Ala) a model system for studying cyclic dipeptide interactions in enzymatic assays?

Its small size and rigid structure make it ideal for probing steric effects in enzyme binding pockets. Studies use fluorescence polarization to measure binding affinity with proteases (e.g., trypsin) or HPLC to track enzymatic hydrolysis rates. Comparative analyses with linear Ala-Ala highlight cyclization’s impact on substrate specificity .

Methodological Guidelines

- Experimental Reproducibility : Document reaction conditions (solvent ratios, stirring speed), purification gradients (HPLC mobile phase composition), and equipment calibration details. Share raw spectral data (NMR, MS) in supplementary materials .

- Data Interpretation : Link stability trends (e.g., in ILs) to solvent polarity indices or hydrogen-bonding capacity. Use principal component analysis (PCA) to identify dominant factors in multivariate datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.